N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in both academic and industrial research
Mechanism of Action
Target of Action
The primary target of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells .
Pharmacokinetics
The compound has shownanti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . This suggests that the compound can reach its target in the body.
Result of Action
The compound induces cell cycle arrest and apoptosis in cancer cells with overactive STAT3 . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy , with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Action Environment
The compound’s effectiveness in a xenograft model suggests that it is stable and effective in a physiological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide generally involves the following steps:
Formation of 5-(benzylsulfanyl)-1,3,4-thiadiazole: : This can be synthesized from the reaction of thiosemicarbazide with benzyl chloride in the presence of a base, such as sodium hydroxide.
Coupling with 4-(dimethylsulfamoyl)benzoic acid: : The 5-(benzylsulfanyl)-1,3,4-thiadiazole is then coupled with 4-(dimethylsulfamoyl)benzoic acid under dehydrating conditions, often using reagents like EDC (ethyl-(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
On an industrial scale, the production process is optimized for cost-effectiveness and yield. Large-scale reactions may utilize automated flow systems, continuous stirring, and stringent control over temperature and pH to ensure consistent quality of the product.
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various reactions due to its diverse functional groups:
Oxidation: : The sulfur atom in the thiadiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: : The compound can be reduced by agents like lithium aluminum hydride, targeting the carbonyl groups to yield corresponding alcohols.
Substitution: : The benzylsulfanyl group can be substituted by nucleophiles in the presence of a strong base like sodium hydride, resulting in the formation of a wide array of derivatives.
Scientific Research Applications
This compound finds applications across various scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe to study enzyme activities, especially those related to sulfur metabolism.
Medicine: : Investigated for its potential as an antibacterial and antifungal agent due to its unique structural features.
Industry: : Serves as a building block in the manufacture of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Compared to other 1,3,4-thiadiazole derivatives, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide stands out due to its dimethylsulfamoyl group which enhances its solubility and bioavailability.
Similar Compounds: : Other compounds in this family include 5-(methylthio)-1,3,4-thiadiazole and 5-(ethylsulfanyl)-1,3,4-thiadiazole.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c1-22(2)28(24,25)15-10-8-14(9-11-15)16(23)19-17-20-21-18(27-17)26-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYFXABWSBMFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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